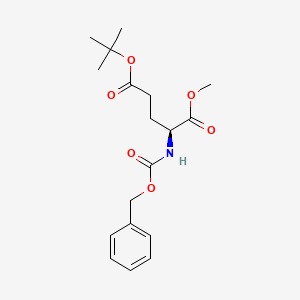

Z-Glu(otbu)-ome

Descripción general

Descripción

Z-Glu(otbu)-ome is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a tool for studying protein-protein interactions, which play a crucial role in many biological processes.

Aplicaciones Científicas De Investigación

Proteasome Inhibition and Neurodegenerative Diseases

Studies have investigated the role of proteasome inhibitors, like Z-Ile-Glu(OtBu)-Ala-Leu-CHO (a similar compound to Z-Glu(otbu)-ome), in models of Parkinson's disease. However, the findings are inconsistent. Some studies suggest that proteasome inhibitors can replicate neurodegenerative changes observed in Parkinson's disease, including the loss of striatal dopamine and cell loss in various brain regions. Intracytoplasmic inclusions resembling Lewy bodies, characteristic of Parkinson's, were also noted. Yet, other studies failed to reproduce these neurodegenerative changes, highlighting the complexity and the need for further research in this area (Kordower et al., 2006).

Enzyme Substrate Synthesis

This compound, when used as a building block, can be involved in the synthesis of fluorogenic substrates for enzymes like transglutaminase. A study presented a solution-phase synthesis of a water-soluble dipeptidic fluorogenic transglutaminase substrate, starting from Z-Glu-OH, and highlighted its utility for kinetic characterisation of inhibitors and amine-type acyl acceptor substrates (Wodtke et al., 2020).

Molecular Imprinting

Molecular imprinting using photocrosslinkable polyphosphazene and selective rebinding of amino acids, including Z-Glu-OH (a precursor of this compound), has been researched. This process involves the creation of polymer films that show high recognition ability for template molecules and their structural analogues, indicating potential applications in selective molecular recognition and sensing (Lee & Chang, 2009).

Gene-targeted Metagenomic Analysis

In a broader scope of biochemical applications, this compound related compounds have been indirectly involved in studies like gene-targeted metagenomic analysis. For instance, understanding the diversity of glycoside hydrolases in various gut microbiomes has been a subject of research, although the direct involvement of this compound in such studies is not explicit (Lee et al., 2013).

Mecanismo De Acción

Target of Action

Z-Glu(OtBu)-ome is a derivative of glutamic acid . Glutamic acid, also known as glutamate, is one of the 20 amino acids used in protein synthesis. It plays a crucial role in cellular metabolism and is a key molecule in cellular processes. Glutamate is also the most abundant excitatory neurotransmitter in the nervous system .

Mode of Action

This compound, as a derivative of glutamic acid, may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .

Biochemical Pathways

The biochemical pathways influenced by this compound are likely to be similar to those of glutamic acid, given its derivative nature. Glutamic acid is involved in various biochemical pathways, including protein synthesis, energy production, and neurotransmission . .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of glutamic acid, given its derivative nature. As mentioned earlier, glutamic acid plays a crucial role in cellular metabolism and neurotransmission . .

Análisis Bioquímico

Biochemical Properties

Z-Glu(otbu)-ome plays a significant role in biochemical reactions. It acts as a protecting group for the carboxyl group of glutamic acid during peptide synthesis . This compound can react with amino and carboxyl groups in amino acids and biomolecules .

Cellular Effects

This compound has been commercially used as ergogenic supplements . It influences the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevents exercise-induced muscle damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. It can bind to amino and carboxyl groups in amino acids and biomolecules, acting as a protecting group in the synthesis of organic compounds and peptides .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal conditions .

Subcellular Localization

Disclaimer: The information provided here is based on the data searched from the web and might not be up-to-date or accurate. Therefore, it is suggested to refer to more experimental or clinical studies for detailed insights .

Propiedades

IUPAC Name |

5-O-tert-butyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-10-14(16(21)23-4)19-17(22)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMSLIYSWUEHJT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

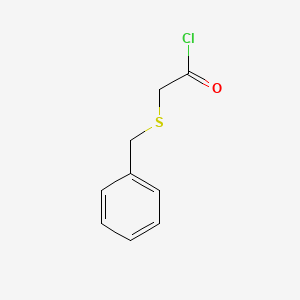

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001153531 | |

| Record name | 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001153531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56877-41-9 | |

| Record name | 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56877-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001153531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1338867.png)

![6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine](/img/structure/B1338895.png)